

Thiothixene Hydrochloride: A Comprehensive Technical Review of its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Thiothixene hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to **thiothixene hydrochloride**. Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class, primarily utilized in the management of schizophrenia.[1][2] This document consolidates key data to support research and development activities.

Chemical and Physical Properties

Thiothixene hydrochloride is the salt form of thiothixene.[3] Its physicochemical properties are critical for formulation development and understanding its pharmacokinetic profile.

Property	Value	Source
Molecular Formula	C23H29N3O2S2 (Thiothixene)	[1][4]
C23H31Cl2N3O2S2 (Thiothixene HCl)	[3]	
C23H35Cl2N3O4S2 (Thiothixene dihydrochloride dihydrate)	[5][6]	
Molecular Weight	443.63 g/mol (Thiothixene)	[1]
552.57 g/mol (Thiothixene dihydrochloride dihydrate)	[5][7]	
CAS Number	3313-26-6 (Thiothixene)	[4]
22189-31-7 (Thiothixene hydrochloride)	[1][8][5]	
Appearance	White to tan crystals	[4]
Taste	Very bitter	[4]
Odor	Practically odorless	[4]
Melting Point	114-118 °C (cis-, trans-mixture)	[4]
Solubility	Practically insoluble in water (thiothixene base).[4] The hydrochloride salt is more soluble.	
LogP	3.78 - 6.031	[3][4]
pKa (Strongest Basic)	8.16	[5]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	5	[3]

Chemical Structure

Thiothixene is a tricyclic compound characterized by a thioxanthene nucleus with a (4-methylpiperazin-1-yl)propylidene side chain attached to the central ring.^[9] The molecule exists as geometric isomers, Z (cis) and E (trans), with the Z isomer being the more pharmacologically active form.^[10]

Caption: Chemical structure of thiothixene.

Experimental Protocols

Synthesis

Several synthetic routes for thiothixene have been described, primarily involving the construction of the (4-methylpiperazin-1-yl)propylidene side chain onto a thioxanthone derivative.^[9]

One common method involves a Wittig reaction to introduce the side chain.^[9]

- Starting Material: N,N-dimethylsulfamoyl-Z-thioxanthen-9-one.^[9]
- Reaction: A Wittig reaction is employed to couple the thioxanthone intermediate with a phosphorane derived from the piperazinypropylidene side chain.^[9]
- Product: This reaction yields a mixture of Z- and E-thiothixene isomers, which can then be separated.^[9]

Another described method involves:

- Starting Materials: Thiophenol and 2-chloro-5-dimethylsulfamoylbenzoic acid.^[9]
- Intermediate Formation: These are condensed in an alkaline DMF solution, followed by a ring-closure reaction with polyphosphoric acid to form the ketone intermediate.^[9]
- Side Chain Addition: A Wittig reaction is then used to attach the piperazinypropylidene side chain.^[9]

Analytical Methods

A variety of analytical methods are available for the quantification and analysis of thiothixene in different matrices.

High-Performance Liquid Chromatography (HPLC): An HPLC methodology has been developed for the quantitation of thiothixene in bulk drug, finished products, and dissolution samples.[\[10\]](#)

- **Column:** A single analytical column containing a mixture of silica and alumina (SiAl) can be used.[\[10\]](#)
- **Separation:** This method is capable of resolving the Z (cis) and E (trans) isomers of thiothixene, as well as synthetic precursors and degradation products.[\[10\]](#)
- **Application:** A minor modification of the mobile phase allows for the direct injection and analysis of low-concentration samples in simulated gastric fluid for dissolution testing.[\[10\]](#)

Supercritical Fluid Chromatography (SFC): SFC has been explored as a technique for drug impurity profiling of thiothixene.[\[8\]](#)

- **Mobile Phase:** Consists of CO₂ and methanol with 0.1% isopropylamine.[\[8\]](#)
- **Conditions:** Experiments are typically carried out at a back-pressure of 150 bar and 25 °C with a flow rate of 3 mL/min.[\[8\]](#)
- **Application:** This method is used to screen a set of dissimilar stationary phases for method development in impurity profiling.[\[8\]](#)

Other Analytical Techniques:

- **High-Performance Thin-Layer Chromatography (HPTLC):** A method for the quantitation of thiothixene in plasma with a sensitivity of about 0.1 ng/mL.[\[4\]](#)
- **Spectrophotometry:** A spectrophotometric method has been described for the determination of thioxanthene derivatives, including thiothixene, based on measuring the first derivative spectrum of the oxidized drug.[\[11\]](#)

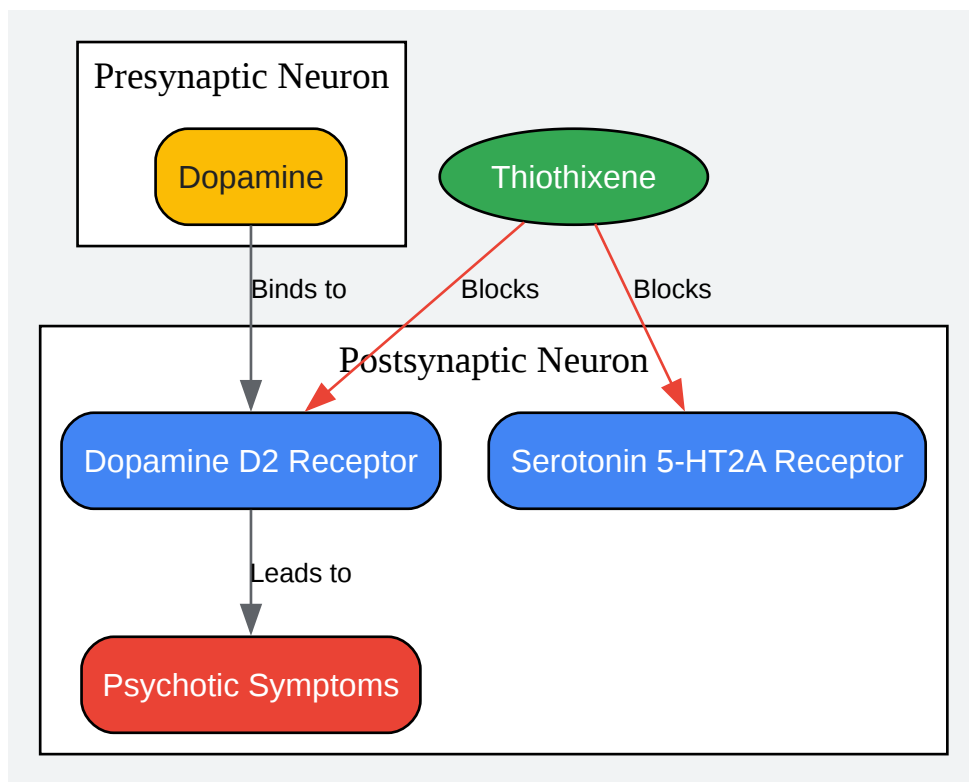
- Gas Chromatography (GC) and Fluorometry: These methods have been used to determine thiothixene concentrations in serum and red blood cells to correlate with clinical response.
[\[12\]](#)

Signaling Pathways and Mechanism of Action

Thiothixene's primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system, particularly in the mesolimbic pathway.[\[2\]](#)[\[3\]](#)[\[13\]](#) This blockade of postsynaptic dopamine receptors is believed to be responsible for its antipsychotic effects, alleviating symptoms such as hallucinations and delusions.[\[3\]](#)[\[6\]](#)

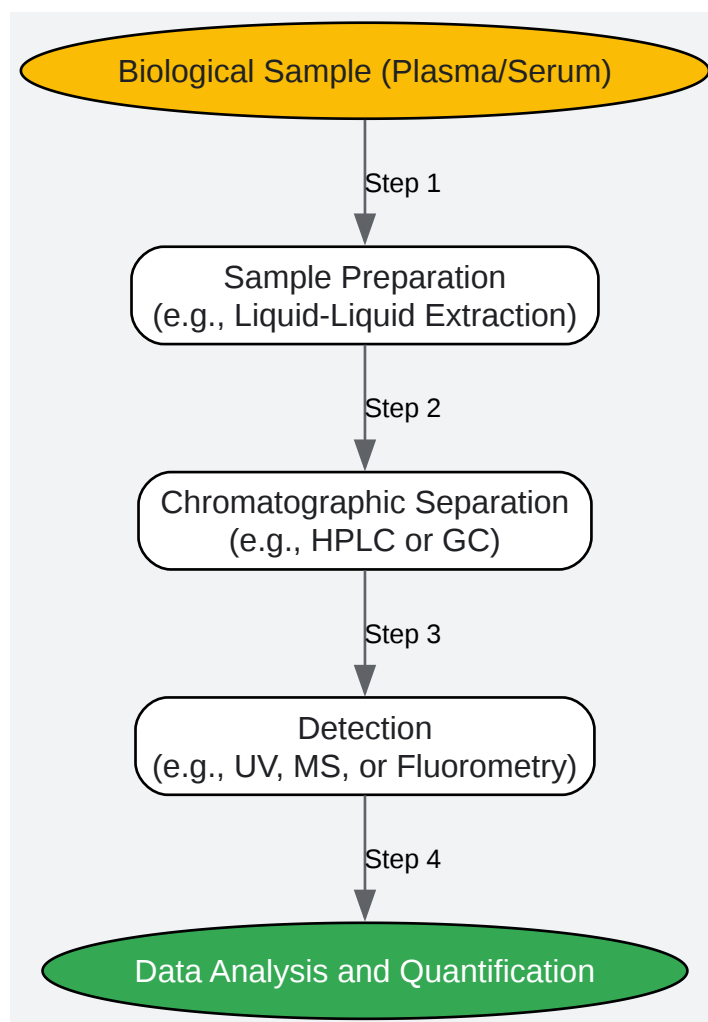
In addition to its potent D2 receptor blockade, thiothixene also exhibits affinity for other receptors:

- Dopamine D1 Receptors: It also acts as an antagonist at D1 receptors.[\[8\]](#)
- Serotonin 5-HT_{2A} Receptors: Thiothixene is an antagonist at 5-HT_{2A} receptors, which may contribute to its overall therapeutic effect and potentially mitigate some of the extrapyramidal side effects associated with strong D2 antagonism.[\[8\]](#)[\[13\]](#)
- Histamine H₁ and Alpha-Adrenergic Receptors: It has weak affinity for these receptors, which can lead to side effects such as sedation and orthostatic hypotension.[\[3\]](#)[\[13\]](#)[\[14\]](#)



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Caption: Thiothixene's primary mechanism of action.



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Caption: General workflow for thiothixene analysis.

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